molecular formula C12H17NO B3045480 3-(2-Ethoxyphenyl)pyrrolidine CAS No. 1082926-04-2

3-(2-Ethoxyphenyl)pyrrolidine

Cat. No. B3045480
CAS RN: 1082926-04-2
M. Wt: 191.27
InChI Key: YQAOJWVABSPUHQ-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)pyrrolidine, also known as EPP or J-147, is a small molecule drug that has gained attention for its potential use in treating neurological disorders such as Alzheimer’s disease. It is a nitrogen-containing heterocyclic compound .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of pyrrolidine is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid with a characteristic odor of ammonia . It has a molecular weight of 71.11 g/mol, a melting point of -63°C, and a boiling point of about 87°C . Pyrrolidine is soluble in water, diethyl ether, acetone, ethanol, and slightly soluble in benzene, chloroform .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring serves as a valuable scaffold for designing biologically active compounds. Its features include efficient exploration of pharmacophore space due to sp³-hybridization, stereogenicity of carbons, and non-planarity (referred to as “pseudorotation”). Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds exhibit target selectivity and contribute to drug development .

Carbonic Anhydrase Inhibition

Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity against carbonic anhydrase (CA) isoenzymes. CA enzymes play crucial roles in various diseases, including retinal disorders and cancer. Researchers have explored the potential of pyrrolidine-2,5-diones as CA inhibitors, highlighting their therapeutic relevance .

Asymmetric Synthesis

Recent advances in asymmetric synthesis have led to the preparation of pyrrolidine-based compounds. For instance, pyrrolidine-2,3-diones have been synthesized using one-pot three-component reactions. These compounds exhibit diverse stereochemical arrangements and can serve as building blocks for drug development .

Catalysis and Chiral Ligands

Pyrrolidine derivatives have found applications in catalysis and as chiral ligands. Their unique spatial orientation and stereoisomers play a crucial role in enantioselective reactions. Researchers continue to explore pyrrolidine-based ligands for asymmetric synthesis and catalytic processes .

Safety and Hazards

Pyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Future Directions

Pyrrolidine compounds, including 3-(2-Ethoxyphenyl)pyrrolidine, hold promise in the field of drug discovery due to their versatile scaffold and potential for treating various diseases . Future research may focus on optimizing the synthesis methods and improving the antibacterial activity against P. aeruginosa .

properties

IUPAC Name

3-(2-ethoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-11(12)10-7-8-13-9-10/h3-6,10,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAOJWVABSPUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302243
Record name Pyrrolidine, 3-(2-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1082926-04-2
Record name Pyrrolidine, 3-(2-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082926-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 3-(2-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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